molecular formula C8H10BrN B2581189 5-Bromo-2,3-dimethylaniline CAS No. 194805-15-7

5-Bromo-2,3-dimethylaniline

Cat. No. B2581189
CAS RN: 194805-15-7
M. Wt: 200.079
InChI Key: BVFKMKMJQJDOPR-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylaniline is a chemical compound with the CAS Number: 194805-15-7. It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C and is protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 . This indicates that the compound has a bromine atom at the 5th position and two methyl groups at the 2nd and 3rd positions of the aniline ring .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Aromatic Organic Intermediates

5-Bromo-2,3-dimethylaniline serves as a precursor in the synthesis of various aromatic organic intermediates. For instance, dimethyl-4-bromoiodobenzenes, which are valuable in many fields, can be synthesized from dimethylaniline derivatives. These intermediates are crucial for further chemical transformations, showcasing the compound's role in the production of complex organic molecules (Li Yu, 2008).

Pharmaceutical Intermediate Synthesis

This compound is instrumental in pharmaceutical research, particularly in the synthesis of intermediates for drug development. A study detailed the scalable and practical process for synthesizing a key intermediate for SGLT2 inhibitors, showcasing the compound's utility in the development of diabetes therapies (Yi Zhang et al., 2022).

Corrosion Inhibition

Poly(2,5-dimethylaniline), synthesized from dimethylaniline derivatives, has been explored for its potential in corrosion protection. This application is particularly relevant for protecting low carbon steel in chloride environments, indicating the compound's significance in materials science and engineering (V. Shinde et al., 2006).

Environmental Remediation

Research has focused on the chemical oxidation of dimethylaniline derivatives, including this compound, in the Fenton process for degrading pollutants. This application underscores the compound's role in environmental science, particularly in water treatment and pollution mitigation strategies (Nalinrut Masomboon et al., 2009).

Chemical Synthesis Optimization

Studies on the synthesis of this compound and its derivatives have led to the development of improved synthetic methodologies. These advancements not only enhance the efficiency and yield of the desired products but also contribute to the broader field of organic synthesis, demonstrating the compound's impact on chemical manufacturing processes (Chen Hong-bo, 2010).

Safety and Hazards

5-Bromo-2,3-dimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFKMKMJQJDOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 45.3 g of 2,3-dimethylnitrobenzene was uspended 0.6 g of iron powder, followed by adding dropwise thereto 57.5 g of bromine on an oil bath at 75° C., and the resulting mixture was stirred at the same temperature for 3.5 hours. The reaction mixture was cooled to room temperature and then added to a mixed solvent of 200 ml of ethyl acetate and 200 ml of water, and the organic layer was separated. The organic layer obtained was washed with an aqueous sodium thiosulfate solution and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was dissolved in 200 ml of methanol and 200 ml of concentrated hydrochloric acid, followed by adding thereto 50.0 g of iron powder by portions, and the resulting mixture was stirred at 70° C. for 30 minutes. The reaction mixture was cooled to room temperature and then added to a mixed solvent of 300 ml of ethyl acetate and 300 ml of water, and the pH was adjusted to 10 with potassium carbonate, after which the organic layer was separated. The organic layer obtained was washed with water and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=10:1) to obtain 22.6 g of 5-bromo-2,3-dimethylaniline as a colorless oil.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The mixture of 90.60 g of 2,3-dimethylnitrobenzene (3-10) and 1.20 g of iron powder was heated at 75° C., to which 115.00 g of bromine was dropped with stirring, and then the resulting mixture was stirred at the same temperature for 4 hours. The reaction solution was poured into ice water, and extracted with ethyl acetate, and the resulting organic layer was washed with sodium thiosulfate solution and saturated salt water in order, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and 400 ml of methanol and 400 ml of concentrated hydrochloric acid were added to the resulting residue, to which 100 g of iron powder was added in a divided form, and thereafter, the resulting mixture was stirred at 70° C. for 30 minutes. The reaction solution was poured into ice water, and the resulting mixture was alkaline with sodium bicarbonate, and thereafter, extracted with ethyl acetate and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethylacetate=9:1) to obtain 48.82 g of 5-bromo-2,3-dimethylaniline (3-11).
Quantity
90.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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